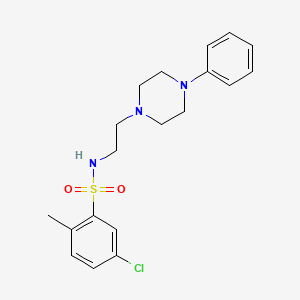

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

描述

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylpiperazine moiety attached to a benzenesulfonamide core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

属性

IUPAC Name |

5-chloro-2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O2S/c1-16-7-8-17(20)15-19(16)26(24,25)21-9-10-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-8,15,21H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFBTSALZUKWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Phenylpiperazine Moiety: The synthesis begins with the preparation of 4-phenylpiperazine, which can be achieved through the reaction of phenylhydrazine with ethylene diamine under acidic conditions.

Attachment to the Benzenesulfonamide Core: The phenylpiperazine is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Corresponding substituted sulfonamides.

科学研究应用

Based on the search results, here's what is known about the applications of the chemical compound "5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide":

Chemical Properties and Structure

- Structure: 5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide contains a central benzenesulfonamide moiety with chloro and methyl substituents on the benzene ring and a phenylpiperazine ethyl group attached to the nitrogen .

- Formula: The molecular formula is C19H24ClN3O2S .

- Molecular Weight: The molecular weight is 393.9 .

- SMILES Notation: The SMILES notation is Cc1ccc(Cl)cc1S(=O)(=O)NCCN1CCN(c2ccccc2)CC1 .

Potential Applications

While the search results do not directly specify applications of "5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide", they do provide some context regarding related compounds and potential applications:

- Inhibitory Kappa B Kinase α (IKKα) Inhibitors: Research has been done on IKKα and IKKβ inhibitors for regulation of NF-κB signaling and cellular transcription .

- Benzenesulfonamide Derivatives: 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivatives exhibit cytotoxic activity against human cancer cell lines .

- Pyrazole Biomolecules: Pyrazole-containing molecules have anti-inflammatory and anticancer applications . Examples include celecoxib, lonazolac, and tepoxaline .

- Molecular Hybrids: 2-mercaptobenzenesulfonamide fragments can be combined with 4-amino-6-R2-1,3,5-triazin-2-yl rings to create molecular hybrids .

- Piperazine Derivatives: Piperazine is a structural motif found in various compounds with different applications .

作用机制

The mechanism of action of 5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.

相似化合物的比较

Similar Compounds

- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide

- Methyl N-4-(2-(5-chloro-2-methoxybenzamido)ethyl)phenylsulfonylcarbamate

- 5-chloro-2-pentanone

Uniqueness

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of the phenylpiperazine moiety, which imparts specific pharmacological properties not found in other similar compounds. This structural feature allows for selective interactions with certain biological targets, making it a valuable compound in medicinal chemistry research.

生物活性

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer contexts. The presence of the piperazine moiety is significant as it often contributes to the pharmacological properties of compounds.

Research indicates that compounds with sulfonamide structures can inhibit various enzymes and pathways involved in cancer progression. The specific mechanisms for 5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide may include:

- Inhibition of Carbonic Anhydrases : Similar compounds have shown selective inhibition of cancer-related carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

- Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Biological Activity Against Cancer Cell Lines

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Below is a summary of findings from recent studies:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 activation |

| A549 (Lung Cancer) | 2.41 | Inhibition of proliferation |

| PANC-1 (Pancreatic) | 1.5 | Selective inhibition of hCA IX |

| SK-MEL-2 (Melanoma) | 0.75 | Induction of autophagy |

These values indicate significant potency, especially against breast and pancreatic cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar sulfonamide derivatives:

- Cytotoxicity Studies : Research on oxadiazole derivatives has shown that modifications to the phenyl ring can enhance cytotoxicity against leukemia cell lines, suggesting that structural modifications could optimize the activity of 5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide .

- Structure-Activity Relationships : The introduction of halogen atoms in the phenyl ring has been correlated with increased antiproliferative activity, guiding future modifications to enhance efficacy .

- In Vivo Studies : While most studies focus on in vitro evaluations, ongoing research aims to transition findings into animal models to assess therapeutic potential in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。